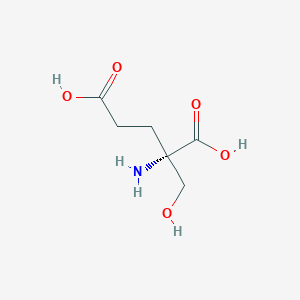
D-Glutamic acid, 2-(hydroxymethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glutamic acid, 2-(hydroxymethyl)- is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of a hydroxymethyl group attached to the second carbon of the glutamic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Glutamic acid, 2-(hydroxymethyl)- can be achieved through several methods. One common approach involves the lipase-catalyzed asymmetric synthesis, which employs lipase TL-induced enantioselective acetylation of a prochiral 1,3-diol as a key step . This method provides a high degree of enantioselectivity and yields the desired product in good purity.
Industrial Production Methods: Industrial production of D-Glutamic acid, 2-(hydroxymethyl)- often involves microbial fermentation processes. For instance, poly-γ-glutamic acid, which includes D-glutamic acid units, is produced by gram-positive bacteria such as Bacillus species . The fermentation conditions, including nutrient composition, pH, temperature, and incubation period, are optimized to achieve high yields and desirable molecular mass.
化学反应分析
Types of Reactions: D-Glutamic acid, 2-(hydroxymethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of D-Glutamic acid, 2-(hydroxymethyl)- include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of D-Glutamic acid, 2-(hydroxymethyl)- depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds.
科学研究应用
D-Glutamic acid, 2-(hydroxymethyl)- has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules and studying reaction mechanisms. In biology, it serves as a ligand for metabotropic glutamate receptors, playing a role in modulating synaptic transmission and neuronal excitability . In medicine, it is investigated for its potential as a therapeutic agent for neurological disorders. Additionally, in industry, it is utilized in the production of biodegradable polymers and drug delivery systems .
作用机制
The mechanism of action of D-Glutamic acid, 2-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. It activates metabotropic glutamate receptors, which are G-protein-coupled receptors involved in synaptic transmission and neuronal excitability . The binding of this compound to these receptors modulates the activity of downstream signaling pathways, leading to various physiological effects.
相似化合物的比较
D-Glutamic acid, 2-(hydroxymethyl)- can be compared with other similar compounds, such as L-glutamic acid and its derivatives. While L-glutamic acid is a common excitatory neurotransmitter in the central nervous system, D-Glutamic acid, 2-(hydroxymethyl)- has unique structural features that confer distinct biological activities . Other similar compounds include D-glutamine and γ-poly-glutamic acid, which also have diverse applications in medicine and industry .
Conclusion
D-Glutamic acid, 2-(hydroxymethyl)- is a versatile compound with significant potential in various scientific fields. Its unique properties and diverse applications make it a valuable subject of research, with promising implications for chemistry, biology, medicine, and industry.
属性
CAS 编号 |
682811-81-0 |
|---|---|
分子式 |
C6H11NO5 |
分子量 |
177.16 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(hydroxymethyl)pentanedioic acid |
InChI |
InChI=1S/C6H11NO5/c7-6(3-8,5(11)12)2-1-4(9)10/h8H,1-3,7H2,(H,9,10)(H,11,12)/t6-/m0/s1 |
InChI 键 |
UCEVIADUYUFCFO-LURJTMIESA-N |
手性 SMILES |
C(C[C@](CO)(C(=O)O)N)C(=O)O |
规范 SMILES |
C(CC(CO)(C(=O)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


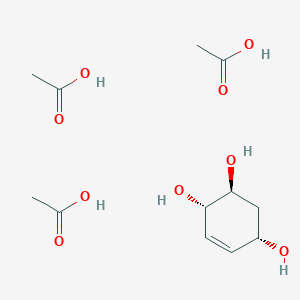
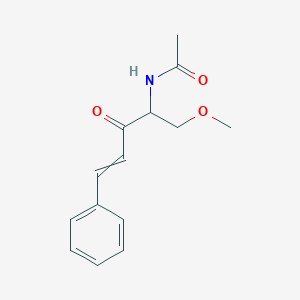
![1H-Indole-3-decanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12525678.png)
![Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]-](/img/structure/B12525679.png)
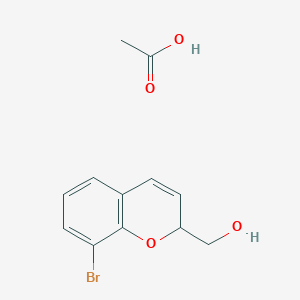
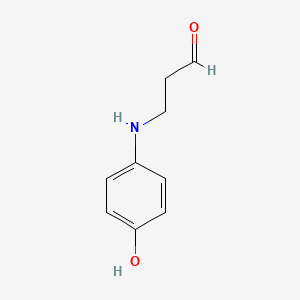
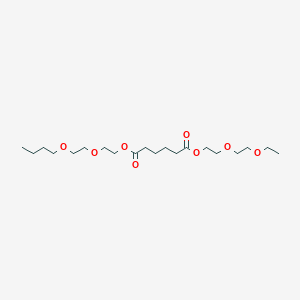
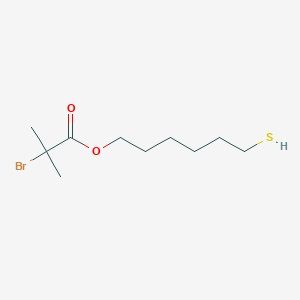
![(5R)-2-[(4-Chlorophenyl)methylidene]-5-methylcyclohexan-1-one](/img/structure/B12525713.png)
![Benzene, [(1-azido-2-propynyl)sulfonyl]-](/img/structure/B12525724.png)
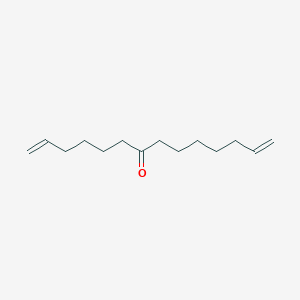

![6-(6,7-dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B12525748.png)
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B12525759.png)
